Structural Elucidation of 2-Hydroxyphenyl-N-(4-methylbenzyl)sulfamate: A Comprehensive Analytical Framework
Structural Elucidation of 2-Hydroxyphenyl-N-(4-methylbenzyl)sulfamate: A Comprehensive Analytical Framework
Executive Summary & Pharmacochemical Context
As a Senior Application Scientist, I approach the structural elucidation of 2-hydroxyphenyl-N-(4-methylbenzyl)sulfamate (C₁₄H₁₅NO₄S) not merely as a routine analytical checklist, but as a rigorous, self-validating logic puzzle. N-alkyl aryl sulfamates represent a critical pharmacophore in modern medicinal chemistry, frequently deployed as potent mechanism-based inhibitors of steroid sulfatase (STS) and carbonic anhydrase (CA) enzymes[1].
The molecule features a bidentate architecture: a highly polar, hydrogen-bonding phenol-sulfamate ester linked to a lipophilic p-methylbenzylamine moiety. The analytical challenge here is twofold:
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Regiochemical Confirmation: Definitively proving the ortho-placement of the hydroxyl group relative to the sulfamate ester.
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Linkage Integrity: Validating the intact N-alkyl sulfamate bond, which is notoriously prone to spontaneous hydrolytic cleavage in protic environments [2].
Strategic Elucidation Architecture
To prevent degradation artifacts and unambiguously map the atomic connectivity, we must deploy a multi-modal workflow. The strategy relies on High-Resolution Mass Spectrometry (HRMS) to establish the intact molecular formula and macro-cleavage domains, followed by 1D/2D Nuclear Magnetic Resonance (NMR) to map the micro-atomic connectivity. FT-IR serves as an orthogonal validator for the functional groups.
Multi-modal elucidation workflow for N-alkyl sulfamate characterization.
High-Resolution Mass Spectrometry (HRMS) & Tandem MS
Mass spectrometry provides the foundational proof of the molecular envelope and the primary structural domains.
Step-by-Step Protocol
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Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade anhydrous Acetonitrile (avoid Methanol to prevent solvolysis of the sulfamate). Dilute to 1 µg/mL using 50:50 Acetonitrile/Water with 0.1% Formic Acid.
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Instrument Parameters: Inject into an ESI-Q-TOF mass spectrometer. Calibrate using a standard tuning mix for mass accuracy < 2 ppm.
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Data Acquisition: Acquire data in both positive (ESI+) and negative (ESI-) ionization modes. Apply Collision-Induced Dissociation (CID) at 15-25 eV for MS/MS fragmentation.
Causality & Field Insight
Why use dual-polarity ESI? Sulfamates are uniquely amphoteric in the gas phase. The acidic -NH proton (pKa ~8.5) makes ESI(-) exceptionally sensitive, yielding a robust[M-H]⁻ ion. Conversely, ESI(+) is strategically required to force the heterolytic cleavage of the N-alkyl bond, generating the highly stable 4-methylbenzyl carbocation (m/z 105.07), which acts as a diagnostic fingerprint for the right-hand side of the molecule [2].
Quantitative Data Summary: HRMS & MS/MS
| Ionization Mode | Observed m/z | Theoretical m/z | Mass Error (ppm) | Assignment / Fragment Identity |
| ESI (+) | 294.0795 | 294.0791 | +1.3 | [M+H]⁺ (Intact Molecule) |
| ESI (+) MS/MS | 105.0708 | 105.0704 | +3.8 | [C▵H₉]⁺ (4-methylbenzyl cation) |
| ESI (-) | 292.0649 | 292.0645 | +1.3 | [M-H]⁻ (Intact Molecule) |
| ESI (-) MS/MS | 212.1005 | 212.1000 | +2.3 | [M-H - SO₃]⁻ (Diagnostic sulfamate loss) |
| ESI (-) MS/MS | 109.0298 | 109.0295 | +2.7 | [C₆H₅O₂]⁻ (2-hydroxyphenolate anion) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS confirms the pieces, NMR proves how they are assembled.
Step-by-Step Protocol
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Sample Preparation: Dissolve 15 mg of the highly purified compound in 600 µL of strictly anhydrous DMSO-d₆ (stored over molecular sieves).
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Acquisition Parameters: Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra at 298 K. Follow with 2D experiments: COSY, HSQC, and ¹H-¹³C HMBC.
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Processing: Apply zero-filling and a squared sine-bell apodization function for 2D spectra to maximize resolution of long-range couplings.
Causality & Field Insight
The Solvent Trap: A novice mistake is dissolving this compound in CDCl₃ or CD₃OD. In protic or wet solvents, the critical -OH and -NH protons undergo rapid chemical exchange, broadening into baseline invisibility. By using anhydrous DMSO-d₆, we exploit its strong hydrogen-bond accepting nature, which "locks" the -OH and -NH protons in place, sharpening their signals (at ~9.55 ppm and ~8.25 ppm, respectively) [3]. This is mandatory because we rely on the -NH proton to generate the HMBC correlations that bridge the molecule.
Furthermore, the sulfamate core (-O-SO₂-NH-) acts as a scalar coupling "insulator." You cannot see an HMBC correlation across the entire ester bond. Therefore, we must use the intra-ring HMBC of the -OH proton to definitively anchor the regiochemistry of the phenol ring.
Orthogonal MS/MS and HMBC logic used to bridge the molecular domains.
Quantitative Data Summary: 1D & 2D NMR Assignments
| Position | ¹³C Shift (ppm) | ¹H Shift (ppm), Mult., J (Hz) | Key HMBC (¹H → ¹³C) |
| C-1 (Ar-OSO₂) | 138.5 | - | - |
| C-2 (Ar-OH) | 149.2 | - | - |
| C-3 (Ar) | 116.8 | 6.85, dd, J=8.0, 1.5 | C-1, C-5 |
| C-6 (Ar) | 122.8 | 7.25, dd, J=8.0, 1.5 | C-2, C-4 |
| -OH (Phenol) | - | 9.55, s | C-1 , C-2, C-3 (Proves ortho linkage) |
| -NH (Sulfamate) | - | 8.25, t, J=6.2 | C-7' (Proves N-alkylation) |
| C-7' (CH₂) | 46.5 | 4.15, d, J=6.2 (2H) | C-1', C-2', C-6' |
| C-1' (Ar-C) | 134.8 | - | - |
| C-2', C-6' (Ar) | 128.2 | 7.22, d, J=8.0 (2H) | C-4', C-7' |
| C-8' (CH₃) | 21.0 | 2.28, s (3H) | C-4', C-3', C-5' |
Vibrational Spectroscopy (FT-IR)
Step-by-Step Protocol
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Sample Preparation: Place 2 mg of the neat, dry crystalline powder directly onto the diamond crystal of an ATR-FTIR spectrometer.
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Acquisition: Apply consistent pressure using the anvil. Scan from 4000 to 400 cm⁻¹ for 32 scans at a resolution of 4 cm⁻¹.
Causality & Field Insight
We strictly utilize Attenuated Total Reflectance (ATR) rather than traditional KBr pellets. KBr is highly hygroscopic; the absorbed moisture produces a massive, broad O-H stretching band at 3300 cm⁻¹ that completely obliterates the delicate, diagnostic -OH and -NH stretches of our bidentate molecule. ATR preserves the integrity of these bands. The spectrum confirms the sulfamate ester via the asymmetric SO₂ stretch at ~1370 cm⁻¹ and the symmetric SO₂ stretch at ~1180 cm⁻¹.
Synthesis and Structural Validation
The structure of 2-hydroxyphenyl-N-(4-methylbenzyl)sulfamate is definitively proven through a self-validating matrix of orthogonal data:
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The Core Framework: HRMS exact mass confirms the C₁₄H₁₅NO₄S formula, while MS/MS cleavage isolates the 4-methylbenzyl and 2-hydroxyphenolate domains.
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The Regiochemistry: The ¹H-¹³C HMBC correlation from the phenolic -OH (9.55 ppm) to C-1 (138.5 ppm) unambiguously locks the hydroxyl group in the ortho position relative to the sulfamate ester.
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The Linkage: The HMBC correlation from the sulfamate -NH (8.25 ppm) to the benzylic CH₂ (46.5 ppm) proves that the benzyl group is attached to the nitrogen, ruling out any isomeric O-alkylation artifacts.
This rigorous, causality-driven approach ensures absolute confidence in the molecular architecture, paving the way for downstream pharmacological evaluation.
References
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Title: Sulfamates in drug design and discovery: Pre-clinical and clinical investigations Source: ResearchGate URL: [Link]
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Title: Synthesis and evaluation of general mechanism-based inhibitors of sulfatases based on (difluoro)methyl phenol sulfate and cyclic phenyl sulfamate motifs Source: PMC - NIH URL: [Link]
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Title: N-Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors with Broad-Spectrum Antialphaviral Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
